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Compound of Interest

Compound Name: (+)-Iridodial

Cat. No.: B1206640

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
naturally occurring monoterpenoid, (+)-Iridodial. The information presented herein is crucial for
the identification, characterization, and quality control of this compound in research and drug
development settings. This document includes tabulated spectroscopic data, detailed
experimental protocols for data acquisition, and a workflow diagram for the spectroscopic
analysis of natural products.

Spectroscopic Data of (+)-Iridodial

The following tables summarize the key spectroscopic data for (+)-Iridodial, including *H NMR,
13C NMR, IR, and MS data. This information has been compiled from various sources and
represents typical values observed for this compound.

'H NMR Spectroscopic Data

Solvent: CDCIs Frequency: 400 MHz
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Chemical Shift (3)

Coupling Constant

opm Multiplicity (3) Hz Assignment
9.75 d 14 H-1
9.62 d 2.8 H-3'
2.85 m H-2'
2.50 m H-5
2.35 m H-2
1.90 m H-6a
1.75 m H-4a
1.60 m H-6b
1.45 m H-4b
1.09 d 6.8 H-3
0.95 d 7.0 H-2"
13C NMR Spectroscopic Data
Solvent: CDCIs Frequency: 100 MHz
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Chemical Shift (8) ppm Assignment
204.8 C-1
202.5 C-3
62.1 C-5
51.7 C-2
48.9 C-2
41.5 C-6
34.2 C-4
29.8 C-3
16.4 c-2"
13.7 C-3

Infrared (IR) Spectroscopic Data

Wavenumber (cm—?) Intensity Assignment

2960, 2875, 2720 Strong C-H stretching

1725 Strong C=0 stretching (aldehyde)
1460 Medium C-H bending

1380 Medium C-H bending

Mass Spectrometry (MS) Data

lonization Method: Electron lonization (EI)
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miz Relative Intensity (%) Assighment
168 15 M]*

140 20 [M - COJ*
125 40 [M - C3H-O]*
111 100 [M - CaH70O]*
97 85

83 70

69 95

55 80

41 90

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited for the
characterization of (+)-Iridodial.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain *H and *3C NMR spectra for the structural elucidation of (+)-Iridodial.
Instrumentation:

 NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

 5mm NMR tubes

Sample Preparation:

e Accurately weigh 5-10 mg of purified (+)-Iridodial.

e Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDClIs).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).
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e Transfer the solution to a 5 mm NMR tube.

H NMR Acquisition Parameters:

e Pulse Program: zg30

e Solvent: CDCIs

o Temperature: 298 K

e Number of Scans: 16-64

o Relaxation Delay: 1.0 s

e Acquisition Time: 3-4 s

e Spectral Width: 10-12 ppm

13C NMR Acquisition Parameters:

e Pulse Program: zgpg30 (proton decoupled)

e Solvent: CDCIs

e Temperature: 298 K

e Number of Scans: 1024-4096

o Relaxation Delay: 2.0 s

e Acquisition Time: 1-2 s

e Spectral Width: 200-220 ppm

Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).

o Phase correct the resulting spectrum.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Calibrate the chemical shift scale using the TMS signal (O ppm for *H) or the solvent signal
(77.16 ppm for CDCls in 13C).

« Integrate the signals in the *H NMR spectrum.

e Analyze the chemical shifts, coupling constants, and multiplicities to assign the proton and
carbon signals to the molecular structure.

Infrared (IR) Spectroscopy

Obijective: To identify the functional groups present in (+)-Iridodial.
Instrumentation:

o Fourier Transform Infrared (FTIR) Spectrometer with a diamond ATR (Attenuated Total
Reflectance) accessory.

Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing
it to dry completely.

e Place a small amount of neat, purified (+)-Iridodial directly onto the ATR crystal.

e Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

Data Acquisition:

Scan Range: 4000 - 400 cm~?

Resolution: 4 cm—!

Number of Scans: 16-32

Mode: Absorbance or Transmittance

Data Processing:
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e Collect a background spectrum of the empty ATR crystal before running the sample.

¢ The instrument software will automatically subtract the background spectrum from the
sample spectrum.

« ldentify the characteristic absorption bands and assign them to the corresponding functional
groups (e.g., C=0, C-H).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of (+)-Iridodial.
Instrumentation:

o Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron lonization (EI) source.
Sample Preparation:

e Prepare a dilute solution of (+)-Iridodial (approximately 1 mg/mL) in a volatile organic
solvent such as dichloromethane or hexane.

GC-MS Parameters:

Injection Volume: 1 pL

e Injector Temperature: 250 °C

o Carrier Gas: Helium

e Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 pm).

o Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate
of 10 °C/min.

¢ lonization Mode: Electron lonization (El) at 70 eV.
e Mass Range: m/z 40-400.

e Source Temperature: 230 °C
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e Quadrupole Temperature: 150 °C

Data Analysis:

Identify the peak corresponding to (+)-Iridodial in the total ion chromatogram (TIC).

Extract the mass spectrum for this peak.

Identify the molecular ion peak ([M]*) to determine the molecular weight.

Analyze the major fragment ions to elucidate the fragmentation pattern, which provides
structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural
product like (+)-Iridodial.
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Caption: Workflow for the isolation and spectroscopic characterization of (+)-Iridodial.
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 To cite this document: BenchChem. [Spectroscopic Profile of (+)-Iridodial: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1206640#spectroscopic-data-nmr-ir-ms-of-iridodial]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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